![molecular formula C28H30O10 B3027709 Isophysalin A CAS No. 1363398-67-7](/img/structure/B3027709.png)
Isophysalin A
Vue d'ensemble
Description
Isophysalin A is a physalin with alpha and beta unsaturated ketone components . It binds to GSH and targets multiple cysteine residues on IKKβ . This compound also inhibits inducible NO synthase (iNOS) and nitric oxide (NO) production, showing anti-inflammatory activity .
Molecular Structure Analysis
This compound has a complex structure with a molecular formula of C28H30O10 . It is a physalin with alpha and beta unsaturated ketone components .Chemical Reactions Analysis
This compound binds to GSH and targets multiple cysteine residues on IKKβ . It also inhibits inducible NO synthase (iNOS) and nitric oxide (NO) production .Physical And Chemical Properties Analysis
This compound is a complex compound with a molecular formula of C28H30O10 . It appears as an orange-yellow crystalline solid . It is soluble in common organic solvents such as ethanol, dichloromethane, and ether .Applications De Recherche Scientifique
Inhibition of Breast Cancer Stem Cells
Isophysalin A has been found to inhibit the stemness of breast cancer cells, potentially through the Stat3 and IL-6 signaling pathways. This was demonstrated in a study where this compound reduced cell proliferation, colony formation, cell migration, cancer stem cell (CSC) formation, and mammosphere proliferation in breast cancer stem cells (BCSCs). It also increased BCSC apoptosis and decreased the subpopulation of CD44^high/CD24^low cells. The study suggests this compound as a potential natural inhibitor of BCSCs (Ko, Choi, Kim, & Lee, 2023).
Pharmacokinetics and Stability Studies
A study on the pharmacokinetics and stability of physalins, including this compound, highlighted the importance of understanding their behavior in biological systems. This research developed a method for the simultaneous quantification of six physalins, including this compound, in rat plasma and intestinal bacteria. The study provides insights into the absorption and transformation of these compounds in living organisms, which is crucial for their potential therapeutic applications (Zheng et al., 2018).
Antileishmanial Activity
This compound, along with other physalins, was identified in a study focusing on Physalis minima. These compounds exhibited significant in vitro leishmanicidal activities against promastigotes of Leishmania major, indicating the potential of this compound in treating parasitic infections (Choudhary et al., 2005).
Chemopreventive Potential
Research on the constituents of Physalis minima, including this compound, highlighted their potential as chemopreventive agents. This study demonstrated the quinone reductase (QR) inducing activity of this compound, suggesting its role in the body's defense against carcinogens. This compound was identified as a significant QR inducing agent, indicating its possible use in cancer prevention (Men et al., 2016).
Role in Inflammation and Immune Response
This compound was also studied for its effects on inflammation and immune responses. It has been shown to possess properties that modify key cellular processes, such as the regulation of signaling pathways. This includes the potential to act as Michael reaction acceptors, which could have implications for anti-inflammatory therapies (Ji et al., 2012).
Mécanisme D'action
Isophysalin A acts as a potent cancer stem cell inhibitor . It inhibits cell proliferation, colony formation, cell migration, CSC formation, and mammosphere proliferation and increases BCSC apoptosis . It also reduces the DNA binding of Stat3 and the total and nuclear protein expression levels of Stat3 and phosphorylated Stat3 .
Safety and Hazards
Propriétés
IUPAC Name |
(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,14-15,17-19,29,34-35H,1,7-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26+,27+,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACVUYYDSXFEJW-HFEQLSJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=O)CC=CC7=CC6O)C)O)C)OC(=O)C2=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@]5(C(=O)O3)O)[C@]7(C(=O)CC=CC7=C[C@H]6O)C)O)C)OC(=O)C2=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.